molecular formula C7H6BrFS B1294049 4-Bromo-3-fluorothioanisole CAS No. 917562-25-5

4-Bromo-3-fluorothioanisole

Cat. No. B1294049
M. Wt: 221.09 g/mol
InChI Key: SUZAIHLOLUYRJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-fluoro compounds is a topic of interest in the field of medicinal chemistry due to their potential as building blocks for pharmaceuticals. For instance, the regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride is described as a metal-free preparation that extends to various sulfonates, sulfonamides, and sulfonic acid derivatives . Similarly, an improved synthesis route for a bromomethylthiazol-4-yl compound, which is a precursor for PET radioligands, employs a new synthon for Sonogashira coupling . Additionally, the synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes involves a Br/Li exchange followed by a reaction with alkyl isothiocyanates . These methods could potentially be adapted for the synthesis of 4-Bromo-3-fluorothioanisole.

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-fluorothioanisole would consist of a benzene ring substituted with a bromine atom, a fluorine atom, and a thioether group. The presence of both bromine and fluorine atoms on the aromatic ring can significantly influence the reactivity and electronic properties of the molecule. The papers do not directly analyze the molecular structure of 4-Bromo-3-fluorothioanisole, but they do discuss the synthesis and properties of related bromo-fluoro aromatic compounds .

Chemical Reactions Analysis

The chemical reactions involving bromo-fluoro compounds are diverse and can lead to a variety of functionalized products. For example, the synthesis of 3-amino-4-fluoropyrazoles involves the monofluorination of β-methylthio-β-enaminoketones followed by condensation with hydrazines . Additionally, the synthesis of aminomethylated fluorinated azaheterocycles involves the regioselective bromofluorination of N-Boc-protected methylenepiperidine and methylenepyrrolidine . These reactions highlight the reactivity of bromo-fluoro compounds and suggest possible reactions that 4-Bromo-3-fluorothioanisole might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-fluorothioanisole can be inferred from the properties of similar bromo-fluoro compounds. The presence of halogens on the aromatic ring is likely to increase the density and boiling point of the compound compared to unsubstituted benzene. The papers provided do not offer specific data on the physical and chemical properties of 4-Bromo-3-fluorothioanisole, but they do provide synthesis routes and reactions for related compounds that could be used to predict its properties .

Scientific Research Applications

4-Bromo-3-fluorothioanisole is a chemical compound with the molecular formula C7H6BrFS and a molecular weight of 221.1 . It is used in proteomics research , which is a specific field of molecular biology that studies proteins, particularly their structures and functions.

  • Scientific Field : Proteomics Research
  • Summary of the Application : 4-Bromo-3-fluorothioanisole is used as a biochemical in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of other compounds or as a reagent in various biochemical reactions.

Safety And Hazards

4-Bromo-3-fluorothioanisole is classified as a warning hazard under the GHS07 classification . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-bromo-2-fluoro-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZAIHLOLUYRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649575
Record name 1-Bromo-2-fluoro-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluorothioanisole

CAS RN

917562-25-5
Record name 1-Bromo-2-fluoro-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-fluorothioanisole
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Synthesis routes and methods I

Procedure details

A stirred suspension of 1-bromo-2-fluoro-4-iodobenzene (100 g, 332 mmol), NiBr2 (7.26 g, 33.2 mmol), 2,2-dipyridyl (5.19 g, 33.2 mmol) and zinc dust (27.2 g, 415 mmol) in DMF (600 mL) was treated with MeS—SMe (15.65 g, 166 mmol), and the mixture was heated in a sand bath set for 80° C. After 10 min (color changes to black and reaction was complete according to HPLC analysis), the mixture was poured onto water. 1N HCl (100 mL) was added along with Et2O (300 mL), and the suspension was filtered through a glass fritted funnel. The zinc plug was further washed with Et2O and the Et2O layer was separated and the aqueous layer was extracted with Et2O (3×). The organic extracts were then dried over Na2SO4 and the solvent evaporated (note that the product is very volatile) to afford 1-bromo-2-fluoro-4-(methylthio)benzene (180 g), which was used without further purification. 1H NMR (400 MHz, CDCl3): δ 7.43-7.38 (m, 1H), 6.97 (dd, 1H, Ja=9.1 Hz, Jb=2.0 Hz), 6.90-6.86 (m, 1H), 2.46 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
NiBr2
Quantity
7.26 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
27.2 g
Type
catalyst
Reaction Step One
Quantity
15.65 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-3-fluoro-benzenethiol (225 mg, 1.09 mmol) in tetrahydrofuran (3 ml) was cooled to 0° C. Sodium hydride (60% dispersion in mineral oil, 52 mg, 1.31 mmol) was added and the mixture was stirred for 5 minutes. Iodomethane (78 μl, 1.25 mmol) was then added and the mixture was allowed to return to room temperature with stirring over 20 minutes. Dichloromethane (10 ml) was added and the reaction was quenched with 1 M aqueous hydrochloric acid. The layers were separated and the organic layer was washed with water, dried (MgSO4), then concentrated in vacuo. The residue was purified by flash chromatography (Si-PPC, pentane:diethyl ether, gradient 100:0 to 90:10) to afford the title compound as a bright yellow oil (208 mg, 86%). 1H NMR (CDCl3, 400 MHz) 7.43 (1H, dd, J=8.4, 7.2), 7.00 (1H, dd, J=9.4, 2.3), 6.91 (1H, ddd, J=8.4, 2.1, 0.7), 2.48 (3H, s).
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step Two
Quantity
78 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
86%

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